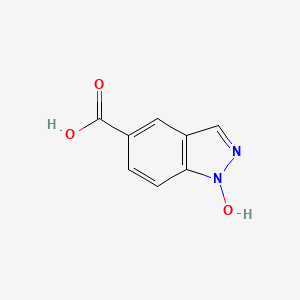
1-Isopropyl-3-(methoxymethoxy)benzene
描述
1-Isopropyl-3-(methoxymethoxy)benzene is an organic compound with the molecular formula C11H16O2 It is a derivative of benzene, where the benzene ring is substituted with an isopropyl group and two methoxymethoxy groups
准备方法
Synthetic Routes and Reaction Conditions: 1-Isopropyl-3-(methoxymethoxy)benzene can be synthesized through several methods. One common approach involves the alkylation of 3-methoxymethoxybenzene with isopropyl halides under Friedel-Crafts alkylation conditions. The reaction typically uses a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process.
Industrial Production Methods: In an industrial setting, the production of 1-isopropyl-3-methoxymethoxybenzene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions: 1-Isopropyl-3-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxymethoxy groups can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), room temperature or elevated temperatures.
Major Products Formed:
Oxidation: Aldehydes, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
1-Isopropyl-3-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 1-isopropyl-3-methoxymethoxybenzene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
- 1-Isopropyl-3-methoxybenzene
- 1-Isopropyl-4-methoxymethoxybenzene
- 1-Isopropyl-2-methoxymethoxybenzene
Comparison: 1-Isopropyl-3-(methoxymethoxy)benzene is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications.
属性
分子式 |
C11H16O2 |
|---|---|
分子量 |
180.24 g/mol |
IUPAC 名称 |
1-(methoxymethoxy)-3-propan-2-ylbenzene |
InChI |
InChI=1S/C11H16O2/c1-9(2)10-5-4-6-11(7-10)13-8-12-3/h4-7,9H,8H2,1-3H3 |
InChI 键 |
WEPDRINYDRTANQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=CC=C1)OCOC |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylate](/img/structure/B8511203.png)


![methyl 2-[(dimethylamino)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B8511222.png)






![1-Piperidineacetamide,4-[(4-fluorophenyl)methyl]-n-(3-nitrophenyl)-](/img/structure/B8511264.png)
![1H-Indole-5-carboxylic acid, 3-[2-(dimethylamino)ethyl]-, ethyl ester](/img/structure/B8511272.png)

